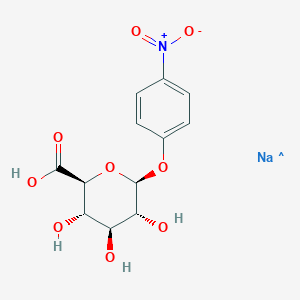
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is a chemical compound with the molecular formula C12H14NNaO9 and a molecular weight of 339.23 g/mol . It is a derivative of glucuronic acid and is commonly used in organic synthesis and biochemical research. The compound is known for its chromogenic properties, making it useful as a substrate in various enzymatic assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt typically involves the reaction of 4-nitrophenol with glucuronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and glucuronic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with the aid of enzymes such as beta-glucuronidase.
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reductants like sodium borohydride.
Substitution: Reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 4-nitrophenol and glucuronic acid.
Reduction: 4-aminophenyl-beta-D-glucuronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .
類似化合物との比較
- 4-Nitrophenyl-beta-D-glucopyranoside
- 4-Nitrophenyl-beta-D-xylopyranoside
- 4-Aminophenyl-beta-D-glucuronide
Comparison: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is unique due to its specific structure and the presence of the glucuronic acid moiety, which makes it particularly suitable for detecting beta-glucuronidase activity. Other similar compounds, such as 4-Nitrophenyl-beta-D-glucopyranoside, may also serve as substrates for different enzymes but lack the specific utility in glucuronidase assays .
特性
分子式 |
C12H13NNaO9 |
|---|---|
分子量 |
338.22 g/mol |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1 |
InChIキー |
TYPCHILOPWVGQJ-BLKPXHQLSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)
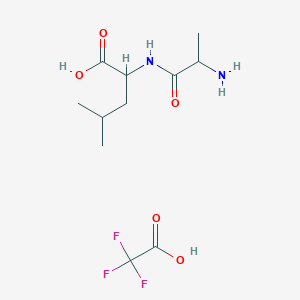
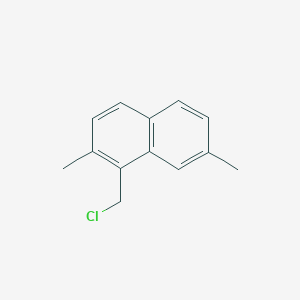
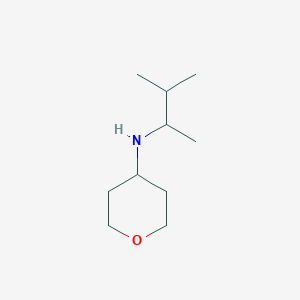

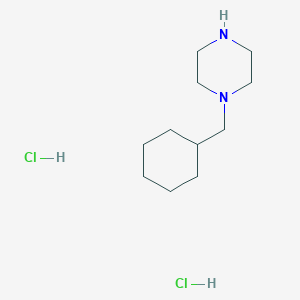



![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)
![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)


